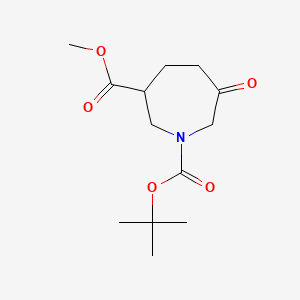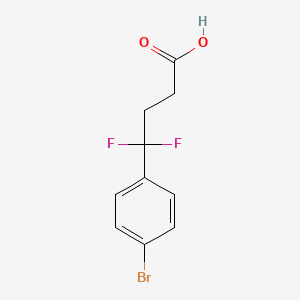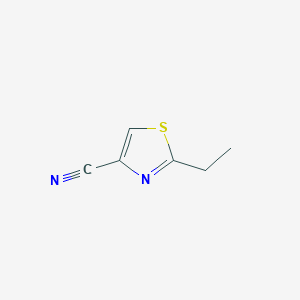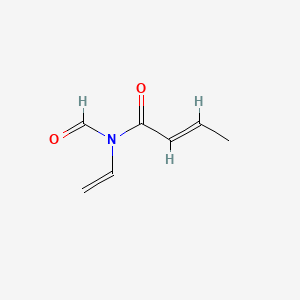
(2E)-N-ethenyl-N-formylbut-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-ethenyl-N-formylbut-2-enamide is an organic compound characterized by its unique structure, which includes an ethenyl group and a formyl group attached to a but-2-enamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-ethenyl-N-formylbut-2-enamide typically involves the reaction of but-2-enamide with ethenyl formate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction parameters allows for the large-scale synthesis of this compound with minimal by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-N-ethenyl-N-formylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents and nucleophiles are used in substitution reactions to introduce different functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
(2E)-N-ethenyl-N-formylbut-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other materials due to its versatile chemical properties.
Mécanisme D'action
The mechanism by which (2E)-N-ethenyl-N-formylbut-2-enamide exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further chemical transformations. The pathways involved may include nucleophilic addition, electrophilic substitution, and radical-mediated processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-N-ethenyl-N-formylbut-2-enamide: shares similarities with other ethenyl-substituted amides and formyl-substituted alkenes.
This compound: can be compared to compounds such as (2E)-N-ethenyl-N-formylprop-2-enamide and (2E)-N-ethenyl-N-formylpent-2-enamide.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and properties. This makes it a valuable compound for targeted applications in synthesis and industrial processes.
Propriétés
Formule moléculaire |
C7H9NO2 |
|---|---|
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
(E)-N-ethenyl-N-formylbut-2-enamide |
InChI |
InChI=1S/C7H9NO2/c1-3-5-7(10)8(4-2)6-9/h3-6H,2H2,1H3/b5-3+ |
Clé InChI |
SPESYKNPUZEPRD-HWKANZROSA-N |
SMILES isomérique |
C/C=C/C(=O)N(C=C)C=O |
SMILES canonique |
CC=CC(=O)N(C=C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


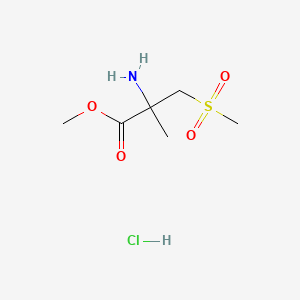
![Methyl 3-hydroxy-1-[4-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylate](/img/structure/B13465855.png)

![1-{6,8-Dimethylimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13465869.png)

![2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid hydrochloride](/img/structure/B13465880.png)
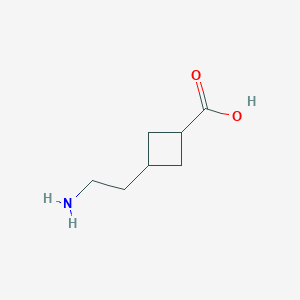
![4-Oxa-1,8-diazaspiro[5.5]undecan-2-one](/img/structure/B13465885.png)

![9-Oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride](/img/structure/B13465903.png)
